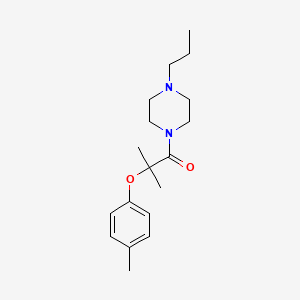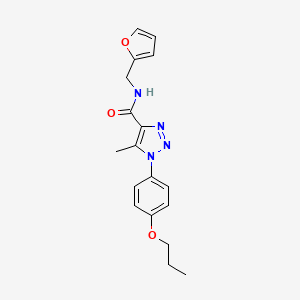![molecular formula C26H20N4O2S B4744462 N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-PHENYLQUINOLINE-4-CARBOXAMIDE](/img/structure/B4744462.png)
N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-PHENYLQUINOLINE-4-CARBOXAMIDE
Vue d'ensemble
Description
N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-PHENYLQUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a thiadiazole ring, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-PHENYLQUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-methoxybenzyl chloride: This is achieved by reacting 4-methoxybenzyl alcohol with thionyl chloride under reflux conditions.
Formation of 5-(4-methoxyphenyl)methyl-1,3,4-thiadiazole-2-amine: This intermediate is synthesized by reacting 4-methoxybenzyl chloride with thiosemicarbazide in the presence of a base such as sodium hydroxide.
Synthesis of 2-phenylquinoline-4-carboxylic acid: This compound is prepared through a Friedländer synthesis, involving the condensation of 2-aminobenzophenone with ethyl acetoacetate.
Coupling reaction: The final step involves coupling 5-(4-methoxyphenyl)methyl-1,3,4-thiadiazole-2-amine with 2-phenylquinoline-4-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-PHENYLQUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Applications De Recherche Scientifique
N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-PHENYLQUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of lipoxygenases.
Medicine: Investigated for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-PHENYLQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit the activity of lipoxygenases by binding to the enzyme’s active site, thereby preventing the conversion of arachidonic acid to leukotrienes. This inhibition can lead to reduced inflammation and potentially inhibit cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-PHENYLQUINOLINE-4-CARBOXAMIDE is unique due to its combination of a quinoline core, thiadiazole ring, and methoxyphenyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O2S/c1-32-19-13-11-17(12-14-19)15-24-29-30-26(33-24)28-25(31)21-16-23(18-7-3-2-4-8-18)27-22-10-6-5-9-20(21)22/h2-14,16H,15H2,1H3,(H,28,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXZAMMRTGUJNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![propyl {[3-(aminocarbonyl)-4-methyl-6-oxo-1,6-dihydro-2-pyridinyl]thio}acetate](/img/structure/B4744380.png)
![N-[1-(1-adamantyl)propyl]tetrahydro-2-furancarboxamide](/img/structure/B4744385.png)
![2-(2-chloro-N-methylsulfonylanilino)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B4744391.png)
![N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B4744394.png)
![(4Z)-1-(3-methylphenyl)-4-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione](/img/structure/B4744412.png)

![2-(4-ethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B4744428.png)
![2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-isobutylhydrazinecarbothioamide](/img/structure/B4744432.png)
![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B4744439.png)
![N'-[5-bromo-2-(3-methylbutoxy)benzylidene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B4744443.png)
![1-(4-chlorophenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol](/img/structure/B4744444.png)

![1-[(2-chloro-5-methylphenoxy)methyl]-N-(2,6-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4744463.png)

